N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
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Overview
Description
N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoroethyl group, and a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide typically involves the reaction of 4-chlorobenzyl chloride with trifluoroacetic acid in the presence of a base to form the intermediate 4-chlorophenyl-2,2,2-trifluoroethyl ketone. This intermediate is then reacted with N-methylprop-2-enamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
- N-[1-(4-Fluorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
- N-[1-(4-Methylphenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide
Uniqueness
N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s trifluoroethyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c1-3-10(18)17(2)11(12(14,15)16)8-4-6-9(13)7-5-8/h3-7,11H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLGUBNNDMHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)Cl)C(F)(F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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